molecular formula C13H21N3O3 B12904934 4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 51659-92-8

4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12904934
CAS No.: 51659-92-8
M. Wt: 267.32 g/mol
InChI Key: QTNZHOSGYSGSBW-UHFFFAOYSA-N
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Description

4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the ethoxy group: This step might involve the ethylation of a hydroxyl group on the pyridazinone ring.

    Morpholine substitution: This step involves the substitution of a leaving group on the pyridazinone ring with morpholine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxy or isopropyl groups.

    Reduction: Reduction reactions could target the pyridazinone ring or the morpholine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the ethoxy, isopropyl, or morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents such as alkyl halides for alkylation or amines for amination reactions.

Major Products

The major products would depend on the specific reactions and conditions but might include various substituted pyridazinones or derivatives with modified functional groups.

Scientific Research Applications

4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one
  • 4-Ethoxy-2-isopropyl-5-piperidinopyridazin-3(2H)-one

Uniqueness

4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

51659-92-8

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

4-ethoxy-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C13H21N3O3/c1-4-19-12-11(15-5-7-18-8-6-15)9-14-16(10(2)3)13(12)17/h9-10H,4-8H2,1-3H3

InChI Key

QTNZHOSGYSGSBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C(C)C)N2CCOCC2

Origin of Product

United States

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